Thermal Isomerization Kinetics: 1,3,6-Triene vs. 1,3,5-Triene Reactivity
The 2,6-Dimethylhepta-1,3,6-triene isomer (cross-conjugated) undergoes a gas-phase isomerization to the fully conjugated 2,6-Dimethylhepta-1,3,5-triene with a well-defined Arrhenius rate constant. This transformation is the critical first step preceding cyclization to trimethylcyclohexadienes [1]. The kinetic data quantifies a reactivity profile unique to the 1,3,6-triene, as the 1,3,5-triene cannot undergo this specific unimolecular rearrangement. The reported overall rate constant log k (1/mole-s) = (7.78 ± 0.14) − (25340 ± 350)/2.303RT(°K) provides a quantitative benchmark for predicting the compound's behavior under thermal stress, which is essential for planning high-temperature reactions or storage conditions [1].
| Evidence Dimension | Overall second-order rate constant for gas-phase isomerization (NO-catalyzed) |
|---|---|
| Target Compound Data | log k (1/mole-s) = (7.78 ± 0.14) − (25340 ± 350) / 2.303RT(°K) |
| Comparator Or Baseline | 2,6-Dimethylhepta-1,3,5-triene (fully conjugated isomer); No analogous isomerization pathway. |
| Quantified Difference | The 1,3,6-triene has a measurable, temperature-dependent rate of conversion to the 1,3,5-triene and cyclic products; the 1,3,5-triene is the reaction product and does not undergo this transformation. |
| Conditions | Gas phase, temperature range 209.1 – 311.4 °C, nitric oxide catalyzed. |
Why This Matters
Knowing the precise kinetic stability of the 1,3,6-isomer is critical for any protocol involving heating, as it predicts the rate of conversion to the more stable 1,3,5-isomer, ensuring the correct starting material is maintained for time-sensitive experiments.
- [1] Egger, K. W. (1968). Die NO‐katalysierte Isomerisierung von 2,6‐Dimethyl‐1, trans‐3,6‐heptatrien in der Gasphase. Helvetica Chimica Acta, 51(3), 429-437. View Source
